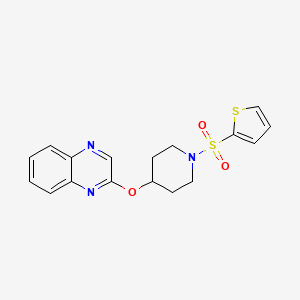
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known to have a unique mechanism of action, which makes it an interesting subject of study for researchers.
Aplicaciones Científicas De Investigación
Antiproliferative Activities
Studies have demonstrated the synthesis of quinoxaline derivatives showing considerable antiproliferative effects against various human cancer cell lines. For instance, novel quinoxaline analogues have been synthesized and tested for their growth inhibitory effect on cancer cells, with some compounds exhibiting significant antiproliferative activity. These findings suggest potential applications of these derivatives in cancer treatment research (Harishkumar, Nd, & Santhosha, 2018).
Catalysis and Chemical Synthesis
Quinoxaline derivatives have been employed as ligands in catalytic processes, particularly in the asymmetric hydrogenation of functionalized alkenes. Research has shown that certain quinoxaline derivatives, when used as ligands in rhodium complexes, exhibit excellent enantioselectivities and high catalytic activities. This highlights their utility in synthesizing chiral pharmaceutical ingredients, demonstrating their role in advancing synthetic chemistry (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Anticancer Potentials
Further research on quinoxaline-1,3,4-oxadiazole hybrids has identified their significant anticancer potential, particularly through the induction of apoptotic responses in cancer cells while maintaining low toxicity toward normal cells. This suggests a promising avenue for developing new anticancer agents based on quinoxaline derivatives (Ono, Ninomiya, Kaneko, Sonawane, Udagawa, Tanaka, Nishina, & Koketsu, 2020).
Fluorescent Properties
The synthesis of quinoxalinylium salts indicates the potential of quinoxaline derivatives as fluorescent materials. These compounds could be applied in the development of fluorescent probes and materials, expanding the utility of quinoxaline derivatives beyond pharmaceuticals into materials science (Koner & Ray, 2008).
Hypoxic-Cytotoxic Agents
Research on 2-quinoxalinecarbonitrile 1,4-di-N-oxides has explored their application as hypoxic-cytotoxic agents, particularly in targeting cancer cells under hypoxic conditions. This research underscores the therapeutic potential of quinoxaline derivatives in treating tumors with hypoxic microenvironments (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).
Propiedades
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-25(22,17-6-3-11-24-17)20-9-7-13(8-10-20)23-16-12-18-14-4-1-2-5-15(14)19-16/h1-6,11-13H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLQASCYLGBAKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B2413668.png)
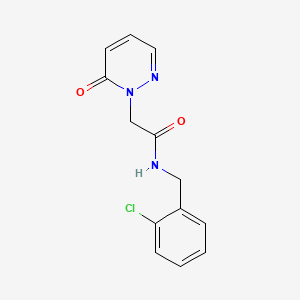
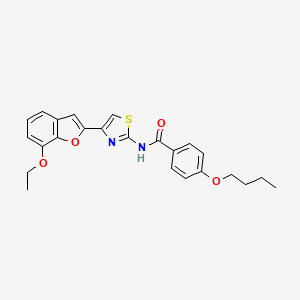
![1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2413675.png)
![2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2413676.png)

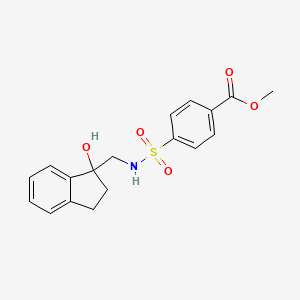
![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)
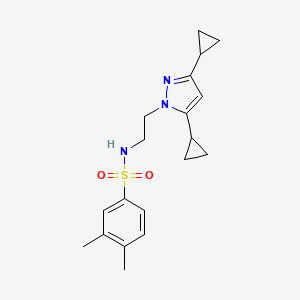
![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413686.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)
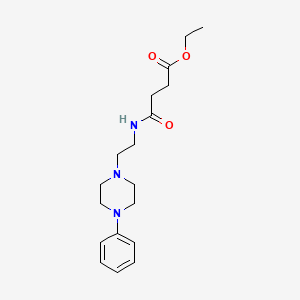
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)